molecular formula C6H11N3O2 B011048 3-Propyl-1,3,5-triazinane-2,4-dione CAS No. 104732-54-9

3-Propyl-1,3,5-triazinane-2,4-dione

Cat. No.: B011048
CAS No.: 104732-54-9
M. Wt: 157.17 g/mol
InChI Key: LOQLXKMYTDCQIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Para-nitrophenylphosphate can be synthesized through the phosphorylation of para-nitrophenol. The reaction typically involves the use of phosphorylating agents such as phosphorus oxychloride or phosphorus pentachloride in the presence of a base like pyridine . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In industrial settings, para-nitrophenylphosphate is produced in large quantities using automated processes that ensure consistency and quality. The production involves the same basic chemical reactions but on a larger scale, with stringent controls on reaction conditions, purification, and packaging to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Para-nitrophenylphosphate primarily undergoes hydrolysis reactions catalyzed by phosphatases. This hydrolysis results in the formation of para-nitrophenol and inorganic phosphate .

Common Reagents and Conditions

The hydrolysis of para-nitrophenylphosphate is typically carried out in aqueous solutions at specific pH levels, depending on the type of phosphatase being studied. For alkaline phosphatases, the reaction is conducted in alkaline conditions, while for acid phosphatases, acidic conditions are used .

Major Products

The major products of the hydrolysis reaction are para-nitrophenol and inorganic phosphate. Para-nitrophenol is a yellow compound that can be easily detected and quantified using spectrophotometric methods .

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

3-propyl-1,3,5-triazinane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2/c1-2-3-9-5(10)7-4-8-6(9)11/h2-4H2,1H3,(H,7,10)(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQLXKMYTDCQIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)NCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Propyl-1,3,5-triazinane-2,4-dione
Reactant of Route 2
Reactant of Route 2
3-Propyl-1,3,5-triazinane-2,4-dione
Reactant of Route 3
Reactant of Route 3
3-Propyl-1,3,5-triazinane-2,4-dione
Reactant of Route 4
Reactant of Route 4
3-Propyl-1,3,5-triazinane-2,4-dione
Reactant of Route 5
Reactant of Route 5
3-Propyl-1,3,5-triazinane-2,4-dione
Reactant of Route 6
Reactant of Route 6
3-Propyl-1,3,5-triazinane-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.